molecular formula C9H12Cl3N B13998425 3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride CAS No. 2643-14-3

3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride

Cat. No.: B13998425
CAS No.: 2643-14-3
M. Wt: 240.6 g/mol
InChI Key: OFHUVEDFQIRAKY-UHFFFAOYSA-N
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Description

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a chemical compound that belongs to the class of substituted phenethylamines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure includes a benzene ring substituted with chlorine atoms and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzene derivative, such as 3,4-dichlorobenzene.

    Alkylation: The benzene derivative undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine side chain.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) involves its interaction with specific molecular targets in biological systems. This may include binding to receptors or enzymes, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A basic structure similar to Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) but without the chlorine substitutions.

    Amphetamine: A well-known stimulant with a similar core structure but different substituents.

    Methamphetamine: Another stimulant with structural similarities but distinct pharmacological effects.

Uniqueness

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms may enhance its lipophilicity and alter its interaction with biological targets compared to other phenethylamines.

Properties

CAS No.

2643-14-3

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H

InChI Key

OFHUVEDFQIRAKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)N.Cl

Origin of Product

United States

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